N-(2-((6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazine ring, a pyrimidine ring, and an amide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazine ring, a pyrimidine ring, and an amide group . These groups are connected by nitrogen and carbon atoms. The exact three-dimensional structure would depend on the specific arrangement of these atoms and groups in the molecule.Chemical Reactions Analysis
Again, while specific information on this compound is not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and redox reactions . The exact reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .科学研究应用
合成和生物学评估
Rahmouni 等人 (2016) 的一项研究探索了一系列吡唑并嘧啶的合成,这些吡唑并嘧啶是 N-(2-((6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)吡嗪-2-甲酰胺的衍生物,具有潜在的抗癌和抗 5-脂氧合酶活性。这些化合物在某些癌细胞系中表现出细胞毒性作用并抑制 5-脂氧合酶,表明其潜在的治疗应用 (Rahmouni 等,2016)。
抗菌活性
Gad-Elkareem 等人 (2011) 研究了新的硫代取代的乙基烟酸、噻吩并[2,3-b]吡啶和吡啶噻吩并嘧啶衍生物的抗菌活性。这些化合物与吡嗪-2-甲酰胺基团相关,并显示出作为抗菌剂的潜力 (Gad-Elkareem 等,2011)。
博莱霉素的放大器
Brown 和 Cowden (1982) 报道了吡啶基嘧啶,与 N-(2-((6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)吡嗪-2-甲酰胺结构相关,作为博莱霉素对大肠杆菌的放大器。这项研究突出了这些化合物在增强某些抗生素疗效中的潜在应用 (Brown 和 Cowden,1982)。
光谱学中的金属配合物
Nzikayel 等人 (2017) 合成了吡嗪-2-羧酸衍生物的金属 (II) 配合物,该衍生物与所讨论的化学物质密切相关。这些配合物使用 FTIR 和电子光谱研究进行了表征,证明了它们在光谱分析中的潜在用途 (Nzikayel 等,2017)。
抗癌潜力
Abdellatif 等人 (2014) 合成了新的吡唑并[3,4-d]嘧啶-4-酮衍生物,与 N-(2-((6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)吡嗪-2-甲酰胺相关,并评估了它们的抗癌活性。这些化合物对某些癌细胞系显示出显着的抑制作用,表明它们作为抗癌剂的潜力 (Abdellatif 等,2014)。
PDK1 的抑制剂
Murphy 等人 (2011) 发现了吡嗪基甲酮的类似物,在结构上与 N-(2-((6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)吡嗪-2-甲酰胺相关,作为 3-磷酸肌醇依赖激酶 (PDK1) 的有效且选择性抑制剂。这些化合物由于能够抑制癌症进展中的关键激酶而显示出作为抗癌剂的潜力 (Murphy 等,2011)。
作用机制
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
N-(pyridin-2-yl)amides, which are structurally similar, were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have antimicrobial effects.
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXSBVFAGSHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。